AMG-47a is a small molecule compound identified as a selective inhibitor of the lymphocyte-specific protein tyrosine kinase, commonly referred to as Lck. This compound has gained attention for its role in blocking necroptosis, a form of programmed cell death that is independent of caspases and is implicated in various inflammatory diseases. The inhibition of necroptosis by AMG-47a occurs through its interaction with key proteins involved in this pathway, specifically receptor interacting protein kinase 1 and receptor interacting protein kinase 3.
AMG-47a was developed as part of research aimed at understanding and inhibiting necroptosis, particularly focusing on its downstream mechanisms involving mixed lineage kinase domain-like pseudokinase. The compound was identified through high-throughput screening of known kinase inhibitors against an activated mouse mixed lineage kinase domain-like mutant, leading to its characterization as a potent necroptosis inhibitor in human cell lines .
AMG-47a falls under the category of small molecule inhibitors targeting kinases. Its primary classification includes:
The synthesis of AMG-47a involves several key steps typical for small molecule development. The process can be summarized as follows:
The detailed synthetic route typically includes organic reactions such as coupling reactions, protection-deprotection strategies, and possibly cyclization steps to achieve the final molecular structure.
The molecular structure of AMG-47a can be described using its chemical formula and structural representation:
The structure features a central aromatic ring system with various substituents that contribute to its biological activity. The specific interactions within the binding site of Lck are crucial for its inhibitory action, influencing both affinity and specificity towards target proteins .
AMG-47a undergoes several chemical reactions that are critical for its function as an inhibitor:
The mechanism by which AMG-47a exerts its effects involves multiple steps:
Relevant data from studies indicate that AMG-47a exhibits a low toxicity profile at effective concentrations (IC50 values ranging from 0.25 µM to 1 µM), although higher concentrations may induce apoptosis .
AMG-47a has several promising applications in scientific research:
AMG-47a functions as a potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), a key regulator of T-cell receptor (TCR) signaling. By binding to Lck’s ATP-binding domain, AMG-47a blocks its phosphorylation activity, thereby disrupting downstream TCR activation cascades. In in vitro models, AMG-47a (at 0.25–1 µM) significantly suppresses T-cell proliferation induced by anti-CD3 antibodies. This inhibition correlates with reduced phosphorylation of ζ-chain-associated protein kinase 70 (ZAP-70) and extracellular signal-regulated kinase (ERK), critical nodes in T-cell activation pathways [1] [3]. The compound’s efficacy is concentration-dependent, with IC₅₀ values ranging from 100 nM to 2.5 µM across human T-cell lines, including U937 lymphoma and THP-1 monocytic leukemia cells [1].
Table 1: AMG-47a Activity in Immune Cell Lines
Cell Line | Inducer | AMG-47a IC₅₀ | Key Effects |
---|---|---|---|
U937 lymphoma | TSQ | ~100 nM | >80% inhibition of PI uptake at 24 h |
THP-1 leukemia | TSI | ~2.5 µM | 70% reduction in necroptosis at 48 h |
RAW macrophages | TSI | 0.25–0.5 µM | Complete blockade of cell death at 6 h |
HoxA9-Meis1 AML | SI | 125 nM–1 µM | 90% viability preservation |
AMG-47a directly targets receptor-interacting protein kinases RIPK1 and RIPK3, core regulators of necroptosis. Biochemical analyses reveal that AMG-47a binds both kinases, disrupting their autophosphorylation and subsequent assembly of the necrosome complex. This disruption is stimulus-dependent: AMG-47a strongly inhibits necroptosis triggered by moderate stimuli (e.g., TNF/Smac-mimetic/QVD-OPh, TSQ) but shows reduced efficacy against potent inducers like TNF/Smac-mimetic/IDN-6556 (TSI) [2]. In human HT29 colorectal adenocarcinoma cells, AMG-47a (1 µM) reduces TSQ-induced cell death by >90% within 24 hours. Intriguingly, RIPK1 dependency governs this effect, as AMG-47a fails to protect RIPK1-deficient cells, confirming its on-target action [1] [2].
Beyond upstream kinases, AMG-47a inhibits necroptosis downstream of MLKL activation—a rare mechanism among known inhibitors. In human cell lines expressing constitutively active MLKL mutants (e.g., MLKLQ343A), AMG-47a blocks cell death even when MLKL is forcibly dimerized, bypassing RIPK3 phosphorylation. This demonstrates AMG-47a’s ability to disrupt post-translational events required for MLKL’s membrane-disrupting function [2]. Notably, this inhibition remains contingent on RIPK1 presence, suggesting AMG-47a either stabilizes RIPK1-MLKL interactions or prevents RIPK1-dependent MLKL oligomerization. Cross-species variations exist: AMG-47a is more effective in human cells than murine models due to structural differences in MLKL’s pseudokinase domain [1] [2].
AMG-47a potently suppresses IL-2 synthesis, a cytokine critical for T-cell clonal expansion. In TCR-stimulated T cells, AMG-47a (0.5 µM) reduces IL-2 production by >70% by inhibiting nuclear factor of activated T-cells (NFAT) and activator protein-1 (AP-1) transcriptional activity. Mechanistically, this stems from disrupted Lck-mediated phosphorylation of phospholipase C gamma 1 (PLCγ1), which dampens calcium flux and calcineurin activation [1] [6]. This anti-inflammatory effect positions AMG-47a as a candidate for T-cell-driven pathologies like systemic lupus erythematosus, where IL-2 overproduction exacerbates autoimmunity [5] [6].
Table 2: Molecular Targets of AMG-47a
Target | Binding Affinity | Functional Consequence | Experimental Evidence |
---|---|---|---|
Lck | Kd ~40 nM | Blockade of TCR signaling and T-cell proliferation | Kinase assays; ZAP-70 phosphorylation blunting |
RIPK1 | IC₅₀ ~150 nM | Necrosome disassembly; MLKL inactivation | Co-immunoprecipitation; MLKL oligomer assays |
RIPK3 | IC₅₀ ~300 nM | Impaired phospho-MLKL generation | Phospho-RIPK3 Western blots |
IL-2 | N/A | Transcriptional suppression via NFAT/AP-1 | ELISA; luciferase reporter assays |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: